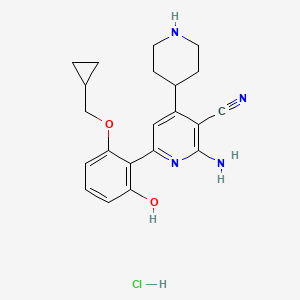

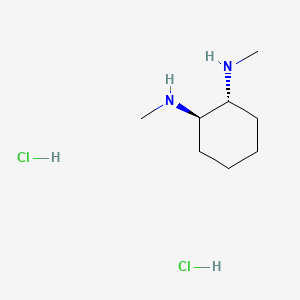

(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride

Overview

Description

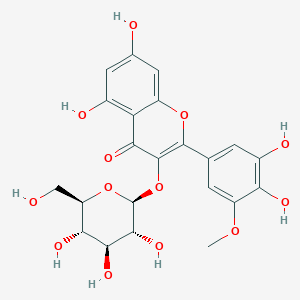

The compound "(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride" is a chiral diamine with a cyclohexane backbone and two stereogenic carbon centers. It is a derivative of (1R,2R)-1,2-diaminocyclohexane, which is a key intermediate in the synthesis of various cyclic 1,2-diamines with potential applications as asymmetric ligands and organocatalysts .

Synthesis Analysis

The synthesis of (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride involves a multi-step process. A notable pathway includes the reaction of cyclohexene oxide with aqueous methylamine, followed by cyclization with Mitsunobu reagent and ring-opening reactions. This process initially produces a racemic mixture, which is then subjected to kinetic resolution using tartaric acid to obtain the enantiomerically pure isomer . Additionally, a series of N,N'-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine have been synthesized, demonstrating a new approach to the one-pot preparation of these types of amines .

Molecular Structure Analysis

The molecular structure of (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride is characterized by its chiral cyclohexane backbone. In a related compound, the crystal structure analysis revealed that the configuration at one of the two nitrogen centers is fixed, with the free electron pair pointing inward and the substituent group in a trans position towards the cyclohexane backbone, resulting in an R configuration. However, the substituent group at the second nitrogen atom can be disordered, with varying configurations .

Chemical Reactions Analysis

The (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride can undergo various chemical reactions due to its amine groups. For instance, it can be used to synthesize α-hydroxy γ-keto esters from arenes, chlorooxoacetates, and ketones. It also serves as a chiral ligand for Meerwein–Ponndorf–Verley reductions and Henry reactions, which are important in the synthesis of alcohols . Additionally, it can be used to create Schiff bases, as demonstrated by the synthesis of N,N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine, where the (1R,2R) trans enantiopure was observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride are influenced by its molecular structure. The presence of the chiral centers and the diamine functionality suggests that it has specific optical properties, which are crucial for its role as an asymmetric catalyst or ligand. The compound's solubility, melting point, and stability would be determined by its substituents and the presence of the dihydrochloride salt form. Although the specific physical properties are not detailed in the provided papers, they can be inferred based on the structural characteristics and the known behavior of similar compounds .

Scientific Research Applications

Optical Materials and Luminescence

Chiral mononuclear and one-dimensional cadmium(II) complexes constructed with derivatives of (1R,2R)-cyclohexane-1,2-diamine have demonstrated potential applications as optical materials due to their luminescent properties. These complexes exhibit powder second-harmonic generation (SHG) efficiency, which is a measure of their potential in optical applications. The SHG efficiency of these complexes is significant, at approximately 0.3 and 0.45 times that of potassium dihydrogen phosphate (KDP), a standard material used in non-linear optical applications (Lin Cheng et al., 2013).

Asymmetric Ligands and Organocatalysts

A series of N,N′-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine were synthesized and employed as organocatalysts in the synthesis of alcohols and as chiral ligands in various chemical reactions. These diamines facilitated the synthesis of α-hydroxy γ-keto esters and were used in Meerwein–Ponndorf–Verley reductions and Henry reactions, highlighting their versatility and utility in organic synthesis and catalysis (Alexey A Tsygankov et al., 2016).

Host-Guest Chemistry

In the context of host-guest chemistry, chiral tweezer-diamine complexes incorporating (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine showed enhanced bisignate circular dichroism when complexed with extended chiral substrates. This indicates a well-matched host-guest system, which is crucial for applications in molecular recognition, sensor technologies, and the development of chiral materials (Sanfaori Brahma et al., 2014).

Synthesis of Enantiomerically Pure Compounds

A methodology for synthesizing highly optically pure isomers of trans-N1,N2-dimethylcyclohexane-1,2-diamine showcases the compound's significance in producing enantiomerically pure substances. This process involves simple steps starting from cyclohexene oxide, highlighting the compound's utility in stereochemical control and enantioselective synthesis (Yan-Hong Shen et al., 2013).

DNA Damage and Cytotoxicity Studies

In medicinal chemistry, the nonleaving group effect of diamines, including derivatives of (1R,2R)-cyclohexane-1,2-diamine, in platinum-acridinylthiourea conjugates has been studied for DNA damage and cytotoxicity. Such studies are crucial for understanding the molecular mechanisms of action of potential therapeutic agents and for the design of new drugs (Rajsekhar Guddneppanavar et al., 2007).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-9-7-5-3-4-6-8(7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H/t7-,8-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYXZFBJGBDHHP-RHJRFJOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1NC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCCC[C@H]1NC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963822 | |

| Record name | N~1~,N~2~-Dimethylcyclohexane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride | |

CAS RN |

473918-41-1, 70708-33-7 | |

| Record name | N~1~,N~2~-Dimethylcyclohexane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Methyl[2-(methylamino)cyclohexyl]amine Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.221.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-(1R,2R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitrobenzo[D]isoxazole](/img/structure/B3028926.png)

![Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate](/img/structure/B3028933.png)

![fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)](/img/structure/B3028937.png)